Cas no 1397196-39-2 (3-AMYL OCTANOIC ACID)
3-AMYL OCTANOIC ACID Chemical and Physical Properties
Names and Identifiers
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- 3-AMYL OCTANOIC ACID
- 3-PENTYL OCTANOIC ACID
- 3-pentyloctanoic acid
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- MDL: MFCD02258454
- Inchi: 1S/C13H26O2/c1-3-5-7-9-12(11-13(14)15)10-8-6-4-2/h12H,3-11H2,1-2H3,(H,14,15)
- InChI Key: WWMSFXCFODNXQS-UHFFFAOYSA-N
- SMILES: C(CC(=O)O)(CCCCC)CCCCC
Computed Properties
- Exact Mass: 214.193280068g/mol
- Monoisotopic Mass: 214.193280068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 10
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 37.3Ų
3-AMYL OCTANOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26016269-0.05g |
3-pentyloctanoic acid |
1397196-39-2 | 95% | 0.05g |
$238.0 | 2024-06-18 | |
| Enamine | EN300-26016269-0.1g |
3-pentyloctanoic acid |
1397196-39-2 | 95% | 0.1g |
$355.0 | 2024-06-18 | |
| Enamine | EN300-26016269-0.25g |
3-pentyloctanoic acid |
1397196-39-2 | 95% | 0.25g |
$509.0 | 2024-06-18 | |
| Enamine | EN300-26016269-0.5g |
3-pentyloctanoic acid |
1397196-39-2 | 95% | 0.5g |
$803.0 | 2024-06-18 | |
| Enamine | EN300-26016269-1.0g |
3-pentyloctanoic acid |
1397196-39-2 | 95% | 1.0g |
$1029.0 | 2024-06-18 | |
| Enamine | EN300-26016269-2.5g |
3-pentyloctanoic acid |
1397196-39-2 | 95% | 2.5g |
$2014.0 | 2024-06-18 | |
| Enamine | EN300-26016269-5.0g |
3-pentyloctanoic acid |
1397196-39-2 | 95% | 5.0g |
$2981.0 | 2024-06-18 | |
| Enamine | EN300-26016269-10.0g |
3-pentyloctanoic acid |
1397196-39-2 | 95% | 10.0g |
$4421.0 | 2024-06-18 | |
| 1PlusChem | 1P024YEG-50mg |
3-Pentyloctanoic acid |
1397196-39-2 | 95% | 50mg |
$346.00 | 2024-06-21 | |
| 1PlusChem | 1P024YEG-100mg |
3-Pentyloctanoic acid |
1397196-39-2 | 95% | 100mg |
$501.00 | 2024-06-21 |
3-AMYL OCTANOIC ACID Suppliers
3-AMYL OCTANOIC ACID Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-AMYL OCTANOIC ACID
Introduction to 3-AMYL OCTANOIC ACID (CAS No. 1397196-39-2)
3-AMYL OCTANOIC ACID, with the chemical formula C11H22O2, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a branched eight-carbon chain with an amyl (isobutyl) group attached to the carboxyl end, makes it a versatile intermediate in synthetic chemistry. This compound has garnered attention due to its potential applications in drug development, flavor and fragrance synthesis, and as a building block for more complex molecules.
The CAS No. 1397196-39-2 uniquely identifies this substance in scientific literature and databases, ensuring precise classification and reference. As a derivative of octanoic acid, 3-AMYL OCTANOIC ACID inherits certain chemical properties while introducing unique characteristics due to the isobutyl substitution. This modification enhances its reactivity and solubility profile, making it particularly useful in various chemical reactions.
In recent years, 3-AMYL OCTANOIC ACID has been explored for its role in the synthesis of bioactive molecules. Its structural motif is reminiscent of natural products found in essential oils and fatty acids, suggesting potential applications in nutraceuticals and cosmetic formulations. The compound's ability to undergo various transformations, such as esterification, amidation, and reduction, makes it a valuable asset in medicinal chemistry.
One of the most compelling aspects of 3-AMYL OCTANOIC ACID is its utility as a precursor in the development of novel therapeutic agents. Researchers have been investigating its derivatives for their pharmacological properties, particularly in the context of anti-inflammatory and antimicrobial applications. The branched structure of this compound can influence how it interacts with biological targets, offering opportunities to design molecules with enhanced selectivity and efficacy.
Recent studies have highlighted the importance of 3-AMYL OCTANOIC ACID in the synthesis of macrocyclic compounds, which are known for their diverse biological activities. By incorporating this acid into larger molecular frameworks, scientists aim to develop new classes of drugs that can modulate complex biological pathways. The ease with which 3-AMYL OCTANOIC ACID can be incorporated into these structures underscores its significance as a synthetic intermediate.
The flavor and fragrance industry has also recognized the potential of 3-AMYL OCTANOIC ACID due to its aromatic profile. Its derivatives are often used to create synthetic fragrances that mimic natural scents found in fruits and flowers. This application leverages the compound's ability to contribute specific olfactory notes, making it a preferred choice for perfumers and flavor chemists.
In terms of industrial production, 3-AMYL OCTANOIC ACID is typically synthesized through organic reactions that involve fatty acid derivatives or through catalytic processes that introduce the amyl group onto octanoic acid. Advances in green chemistry have led to more sustainable methods for producing this compound, reducing waste and energy consumption while maintaining high yields.
The safety profile of 3-AMYL OCTANOIC ACID is another critical consideration. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure.
The future prospects for 3-AMYL OCTANOIC ACID appear promising, with ongoing research exploring new applications and optimizing synthetic routes. As our understanding of molecular interactions deepens, compounds like 3-AMYL OCTANOIC ACID are likely to play an increasingly important role in drug discovery and industrial chemistry. Their versatility and adaptability make them indispensable tools for chemists working at the intersection of academia and industry.
In conclusion, 3-AMYL OCTANOIC ACID (CAS No. 1397196-39-2) is a multifaceted compound with broad applications across multiple industries. From pharmaceuticals to flavor chemistry, its unique properties make it a valuable asset for researchers and manufacturers alike. As scientific innovation continues to evolve, the importance of this compound is expected to grow further.
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